molecular formula C19H23NO6 B11155868 2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid

Cat. No.: B11155868
M. Wt: 361.4 g/mol
InChI Key: ZSFPOBACWDXNLK-GOSISDBHSA-N
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Description

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid typically involves the esterification of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by amidation with 3-methylbutanoic acid. The reaction conditions often include the use of N,N’-carbonyldiimidazole as a coupling agent to activate the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydrocoumarin derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido and 3-methylbutanoic acid groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2R)-2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-12-7-13-11(4)6-17(22)26-15(13)8-14(12)25-9-16(21)20-18(10(2)3)19(23)24/h6-8,10,18H,5,9H2,1-4H3,(H,20,21)(H,23,24)/t18-/m1/s1

InChI Key

ZSFPOBACWDXNLK-GOSISDBHSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1OCC(=O)N[C@H](C(C)C)C(=O)O)OC(=O)C=C2C

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC(C(C)C)C(=O)O)OC(=O)C=C2C

Origin of Product

United States

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